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Abstract
Leniolisib, also known as CDZ173, is a potent and selective small molecule inhibitor of the

phosphoinositide 3-kinase δ (PI3Kδ) isoform.[1][2][3] Developed to target the underlying cause

of activated PI3Kδ syndrome (APDS), a rare primary immunodeficiency, leniolisib has

demonstrated significant efficacy in normalizing immune function and reducing

lymphoproliferation in affected individuals.[4][5][6][7][8] This technical guide provides an in-

depth overview of the molecular structure, mechanism of action, physicochemical properties,

and key experimental data related to leniolisib, intended for researchers, scientists, and

professionals in the field of drug development.

Molecular Structure and Chemical Properties
Leniolisib is a pyridopyrimidine derivative with the systematic IUPAC name 1-[(3S)-3-[[6-[6-

methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-

yl]amino]pyrrolidin-1-yl]propan-1-one.[1] Its chemical structure is characterized by a

tetrahydropyrido[4,3-d]pyrimidine core.

Table 1: Chemical and Physical Properties of Leniolisib
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Property Value Reference

Molecular Formula C₂₁H₂₅F₃N₆O₂ [1]

Molar Mass 450.466 g/mol [1]

CAS Number 1354690-24-6 [1]

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-

(trifluoromethyl)-3-

pyridinyl]-7,8-dihydro-5H-

pyrido[4,3-d]pyrimidin-4-

yl]amino]pyrrolidin-1-yl]propan-

1-one

[1]

SMILES

CCC(=O)N1CC--INVALID-

LINK--

NC2=C3CN(CCC3=NC=N1)C

4=CN=C(OC)C(=C4)C(F)(F)F

[1]

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action
Leniolisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase

(PI3Kδ).[1][2][3] PI3Kδ is a lipid kinase that plays a crucial role in the activation and

proliferation of immune cells, particularly B cells and T cells.[1][2] In APDS, gain-of-function

mutations in the PIK3CD gene lead to hyperactivation of PI3Kδ, resulting in immune

dysregulation.[4][6] Leniolisib binds to the ATP-binding site of the p110δ catalytic subunit of

PI3Kδ, thereby blocking its kinase activity.[1][2] This inhibition prevents the conversion of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3), a key second messenger in the PI3K signaling pathway.[1][2] Downstream signaling

through Akt and mTOR is consequently suppressed, leading to a reduction in the proliferation

and activation of immune cells.[3][5]
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Figure 1: PI3K Signaling Pathway and the Point of Inhibition by Leniolisib.

Quantitative Data
In Vitro Potency and Selectivity
Leniolisib demonstrates high potency against PI3Kδ with significant selectivity over other Class

I PI3K isoforms.

Table 2: In Vitro Potency and Selectivity of Leniolisib against PI3K Isoforms

PI3K Isoform IC₅₀ (nM) Selectivity vs. PI3Kδ (fold)

PI3Kα 244 22

PI3Kβ 424 38

PI3Kγ 2230 202

PI3Kδ 11 -

Data from cell-free isolated

enzyme assays.[3][5]

Cellular Activity
The inhibitory activity of leniolisib on the PI3K pathway has been confirmed in cellular assays.

Table 3: Cellular Activity of Leniolisib

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1673424?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894968/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1337436/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Cell Type Endpoint IC₅₀ (nM)

pAKT Inhibition

Rat-1 cells transfected

with human myr-

p110δ

Phosphorylation of

AKT
30

B-cell Activation Murine splenocytes
anti-IgM induced

mCD86 expression
25

B-cell Activation Rat whole blood
anti-IgM/IL-4 induced

rCD86 expression
99

Data derived from

Hoegenauer et al.

(2017).

Pharmacokinetic Properties
Table 4: Pharmacokinetic Parameters of Leniolisib in Humans

Parameter Value

Tmax (median) ~1-2 hours

Protein Binding ~94.5%

Metabolism Primarily hepatic via CYP3A4 (~94.5%)

Elimination Half-life ~7.5 hours

Data from various clinical and preclinical

studies.[5]

Experimental Protocols
PI3Kδ Biochemical Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro potency of inhibitors

against PI3Kδ.
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Figure 2: Workflow for a Representative PI3Kδ Biochemical Assay.
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Methodology:

Preparation: Prepare assay buffer, dilute recombinant PI3Kδ enzyme, perform serial dilutions

of leniolisib in DMSO, and prepare a substrate solution containing PIP2 and ATP.

Reaction: Add the diluted leniolisib and PI3Kδ enzyme to a 384-well plate and incubate to

allow for inhibitor binding. Initiate the kinase reaction by adding the substrate solution and

incubate at room temperature. Stop the reaction by adding a solution containing EDTA.

Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP

produced. After an incubation period for signal development, read the luminescence on a

plate reader. The IC₅₀ is calculated from the dose-response curve.

pAKT Cellular Assay (Representative Protocol)
This protocol describes a method to assess the inhibition of PI3K signaling in a cellular context

by measuring the phosphorylation of AKT.

Methodology:

Cell Culture and Treatment: Plate Rat-1 fibroblasts stably expressing the human myr-p110δ

catalytic subunit. Treat cells with varying concentrations of leniolisib or vehicle control for a

specified time.

Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST.

Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT

Ser473).
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Wash and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip and re-probe the membrane for total AKT as a loading control.

Data Analysis: Quantify band intensities and normalize the pAKT signal to the total AKT

signal. Calculate the IC₅₀ from the dose-response curve.

Synthesis of Leniolisib
The synthesis of leniolisib has been reported by Hoegenauer et al. (2017). A detailed, step-by-

step protocol can be found in the supplementary information of their publication. The general

synthetic route involves the coupling of key intermediates to construct the tetrahydropyrido[4,3-

d]pyrimidine core, followed by the introduction of the side chains.

Clinical Development
Leniolisib has been investigated in clinical trials for the treatment of APDS. The pivotal Phase

2/3 study (NCT02435173) was a two-part, multicenter trial.[9] Part 1 was an open-label, dose-

escalation study, and Part 2 was a randomized, double-blind, placebo-controlled study.[9] The

trial enrolled patients aged 12 years and older with a confirmed genetic mutation causing

APDS.[6] The co-primary endpoints were the change from baseline in the sum of the products

of the diameters of the index lymph nodes and the change from baseline in the percentage of

naïve B cells.[6] The study demonstrated that leniolisib treatment resulted in a statistically

significant reduction in lymph node size and an increase in naïve B cells compared to placebo,

meeting its primary endpoints.[6]
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Part 1: Open-Label Dose Escalation Part 2: Randomized, Placebo-Controlled

Screening

Leniolisib 10 mg BID (4 weeks)

Leniolisib 30 mg BID (4 weeks)

Leniolisib 70 mg BID (4 weeks)

Follow-up

Screening

Randomization (2:1)

Leniolisib 70 mg BID (12 weeks) Placebo BID (12 weeks)

Follow-up

Click to download full resolution via product page

Figure 3: Overview of the NCT02435173 Clinical Trial Design.

Conclusion
Leniolisib is a first-in-class, selective PI3Kδ inhibitor that has demonstrated a clear mechanism

of action and a favorable safety and efficacy profile in the treatment of APDS. Its molecular

structure is optimized for potent and selective inhibition of PI3Kδ. The quantitative data from in

vitro, cellular, and clinical studies support its targeted therapeutic approach. This technical

guide provides a comprehensive resource for understanding the core scientific and clinical

aspects of leniolisib, which will be valuable for ongoing research and development in the field

of targeted immunomodulatory therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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